4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
CAS No.: 899985-53-6
Cat. No.: VC7662220
Molecular Formula: C20H14Cl2N4O
Molecular Weight: 397.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899985-53-6 |
|---|---|
| Molecular Formula | C20H14Cl2N4O |
| Molecular Weight | 397.26 |
| IUPAC Name | 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
| Standard InChI | InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27) |
| Standard InChI Key | DTJDYNDKHYLMSK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Introduction
"4-Chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and antioxidant properties. The unique structural features of this compound make it a promising candidate for pharmaceutical and chemical research.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions using hydrazine derivatives and pyridine-based precursors. For this compound:
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Starting Materials: A chlorinated pyridine derivative and hydrazine hydrate.
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Reaction Conditions: Cyclization under acidic or basic conditions followed by functionalization to introduce the carboxamide group.
Biological Activity
Pyrazolo[3,4-b]pyridines are known for their pharmacological potential:
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Anti-inflammatory Activity: Docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .
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Antifungal Potential: Similar heterocyclic derivatives have shown activity against Candida albicans and Rhodotorula mucilaginosa, indicating potential antifungal applications .
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Antioxidant Properties: The presence of electron-withdrawing substituents like chlorine enhances radical scavenging activity, as observed in related compounds .
Structural Analysis
The compound's structure has been characterized using advanced techniques:
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NMR Spectroscopy: Provides insights into hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Offers precise three-dimensional structural details.
Key Findings:
Research Applications
This compound's unique structure makes it valuable for:
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Drug Discovery: As a lead molecule for anti-inflammatory or antifungal agents.
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Material Science: Potential use in creating advanced materials due to its stable heterocyclic framework.
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Synthetic Chemistry: A precursor for synthesizing more complex derivatives with enhanced activities.
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